molecular formula C20H13Cl3N2O3S B2942812 (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine CAS No. 477851-88-0

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine

Cat. No.: B2942812
CAS No.: 477851-88-0
M. Wt: 467.75
InChI Key: XCCPLJOCVQUFPF-BHGWPJFGSA-N
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Description

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine is a complex organic compound characterized by its unique structure, which includes chlorophenyl, sulfanyl, nitrophenyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorophenyl sulfanyl and 3-nitrophenyl intermediates, followed by their condensation with 2,4-dichlorophenyl methoxyamine under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to investigate its effects on various biological systems. It can be employed in studies related to enzyme inhibition, protein binding, and cellular interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may be studied for its antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological targets.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresol is an aromatic organic compound with a similar phenolic structure. It is used in disinfectants and antiseptics.

    Benzyl Alcohol: Benzyl alcohol is another aromatic compound with applications in pharmaceuticals and as a solvent.

Uniqueness

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,4-dichlorophenyl)methoxy]amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-15-4-6-17(7-5-15)29-20-8-1-13(9-19(20)25(26)27)11-24-28-12-14-2-3-16(22)10-18(14)23/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCPLJOCVQUFPF-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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